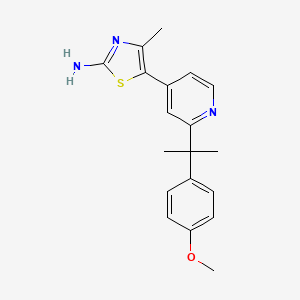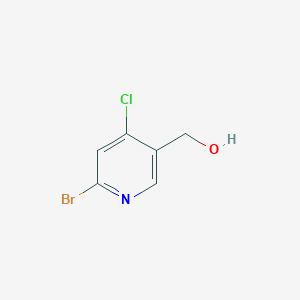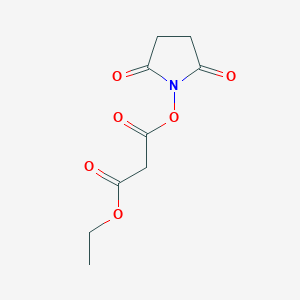
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine (MMPT) is a synthetic compound that has been utilized in numerous scientific studies. It has been found to have a variety of biochemical and physiological effects, and its structure and properties have been studied in detail.
Scientific Research Applications
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been utilized in a variety of scientific studies, including those related to drug design and development, organic synthesis, and enzyme inhibition. Its structure and properties have been studied in detail, and it has been found to have potential applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, this compound has been used as a fluorescent probe for the detection of reactive oxygen species, and it has been used to study the structure and function of proteins.
Mechanism of Action
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been found to have a variety of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is thought to interact with various cellular components, including proteins and enzymes. In particular, this compound has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, and it has been found to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). In addition, this compound has been found to have potential applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be prepared in a variety of ways. In addition, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for a variety of scientific studies. However, this compound is not always stable and can degrade over time, making it necessary to take precautions when storing and handling it.
Future Directions
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has potential applications in the treatment of a variety of diseases and conditions, and further research is needed to explore its full potential. In particular, further research is needed to better understand its mechanism of action and its effects on various cellular components. In addition, further research is needed to explore its potential applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Properties
IUPAC Name |
5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-17(24-18(20)22-12)13-9-10-21-16(11-13)19(2,3)14-5-7-15(23-4)8-6-14/h5-11H,1-4H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOAFSCFMOOTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)
![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)









![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)


